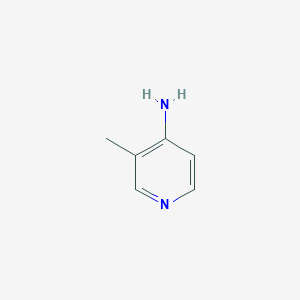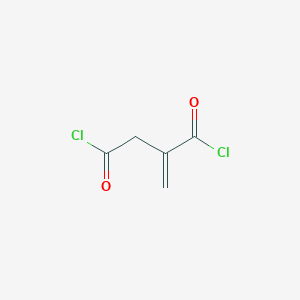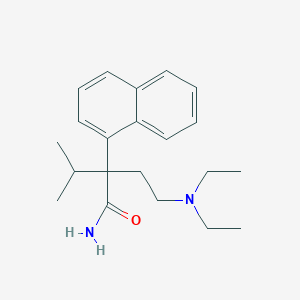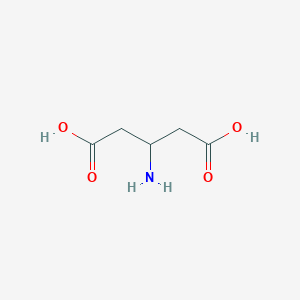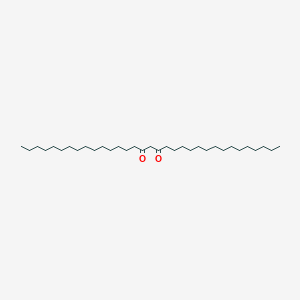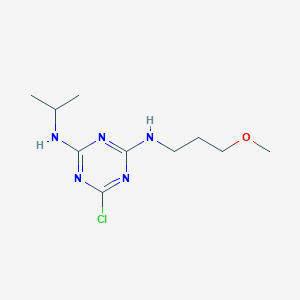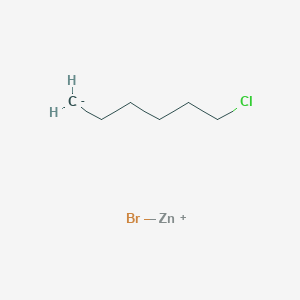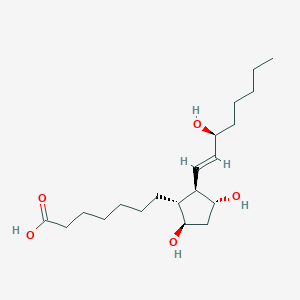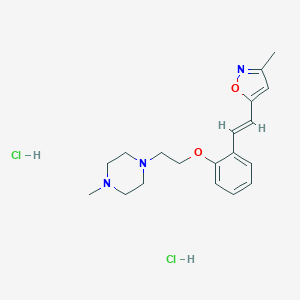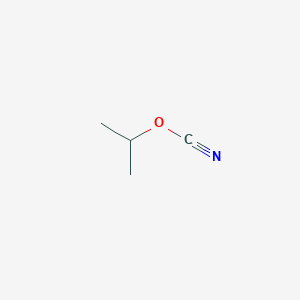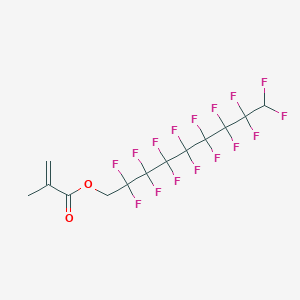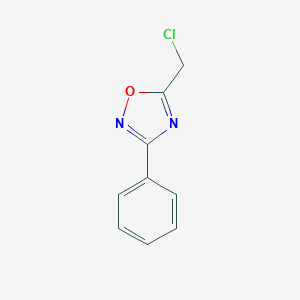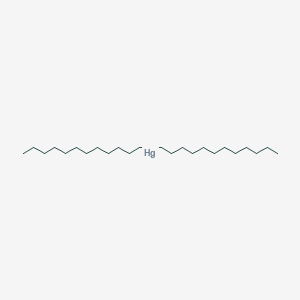
Didodecylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecylmercury, also known as DDM, is a chemical compound that has been used in scientific research for many years. It is a surfactant that is commonly used to solubilize membrane proteins and is known to be a potent inhibitor of ATPase activity. DDM has been found to have several advantages and limitations for lab experiments, making it an important tool for researchers in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of didodecylmercury is not fully understood, but it is believed to interact with the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the protein to be solubilized. Didodecylmercury is also known to interact with the transmembrane domains of proteins, stabilizing them in a detergent micelle.
Biochemische Und Physiologische Effekte
Didodecylmercury is known to have several biochemical and physiological effects. It has been shown to disrupt the lipid bilayer of cells, leading to membrane damage and cell death. Didodecylmercury has also been found to inhibit the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using didodecylmercury in lab experiments is its ability to solubilize membrane proteins without denaturing them. Didodecylmercury is also known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. However, Didodecylmercury has some limitations, including its potential toxicity and the fact that it can interfere with certain biochemical assays.
Zukünftige Richtungen
There are several future directions for research on didodecylmercury. One area of interest is the development of new surfactants that can solubilize membrane proteins with greater efficiency and specificity. Another area of research is the study of the effects of Didodecylmercury on the structure and function of membrane proteins, as well as its potential use as a therapeutic agent for certain diseases. Finally, there is a need for further research on the potential toxicity of Didodecylmercury and its effects on the environment.
Synthesemethoden
Didodecylmercury can be synthesized by reacting mercury with dodecyl bromide in the presence of a palladium catalyst. The reaction produces a mixture of mono- and didodecylmercury, which can be separated by chromatography. The final product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Didodecylmercury has been widely used in scientific research as a detergent to solubilize and stabilize membrane proteins. It is known to be a potent inhibitor of ATPase activity, making it a valuable tool for studying the function of membrane-bound enzymes. Didodecylmercury has also been used to study the structure and function of ion channels, transporters, and receptors.
Eigenschaften
CAS-Nummer |
10217-68-2 |
|---|---|
Produktname |
Didodecylmercury |
Molekularformel |
C24H50Hg |
Molekulargewicht |
539.2 g/mol |
IUPAC-Name |
didodecylmercury |
InChI |
InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |
InChI-Schlüssel |
SIKMYRLHKSUYRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Andere CAS-Nummern |
10217-68-2 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyme |
DIDODECYLMERCURY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



